molecular formula C12H8N2O B1336114 9H-pyrido[3,4-b]indole-1-carbaldehyde CAS No. 20127-63-3

9H-pyrido[3,4-b]indole-1-carbaldehyde

Cat. No. B1336114
CAS RN: 20127-63-3
M. Wt: 196.2 g/mol
InChI Key: CHQBGSRZQLMDEX-UHFFFAOYSA-N
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Description

9H-pyrido[3,4-b]indole-1-carbaldehyde, also known as 9H-beta-carboline-1-carbaldehyde, is a chemical compound with the molecular formula C12H8N2O . It has a molecular weight of 196.21 . It appears as a solid under normal conditions .


Molecular Structure Analysis

The molecular structure of 9H-pyrido[3,4-b]indole-1-carbaldehyde consists of a pyrido[3,4-b]indole core with a carbaldehyde group attached . The exact 3D structure can be viewed using specific software .


Physical And Chemical Properties Analysis

9H-pyrido[3,4-b]indole-1-carbaldehyde is a solid at room temperature . It has a molecular weight of 196.21 . More specific physical and chemical properties were not found in the available resources.

Scientific Research Applications

Synthesis and Chemical Properties

9H-pyrido[3,4-b]indole-1-carbaldehyde and its derivatives have been extensively studied in the field of organic chemistry for their unique chemical properties and potential applications. Murakami et al. (2010) investigated the synthesis of mutagenic compounds derived from 9H-pyrido[3,4-b]indole, highlighting their relevance in understanding chemical mutagenesis (Murakami et al., 2010). Similarly, Gilchrist et al. (1997) explored the use of derivatives of indole-3-carbaldehyde, a related compound, in creating pyrido-indole structures, demonstrating their potential in the synthesis of complex organic molecules (Gilchrist et al., 1997).

Analytical Methods in Food Research

The analysis of beta-carbolines, including 9H-pyrido[3,4-b]indole, in foodstuffs has been a significant area of research. Crotti et al. (2010) detailed analytical methodologies, specifically LC-MS and LC-MS/MS, for detecting and quantifying these compounds in food, which are crucial for understanding their impact on health (Crotti et al., 2010).

Applications in Organic Synthesis

Rodrigues et al. (2016) described a silver-catalyzed process involving 2-alkynylindole-3-carbaldehyde oximes, related to 9H-pyrido[3,4-b]indole-1-carbaldehyde, for synthesizing pyrido[4,3-b]indole derivatives. This highlights the compound's utility in creating highly substituted derivatives for various applications in organic synthesis (Rodrigues et al., 2016).

Electrospray Mass Spectrometry in Analytical Chemistry

The study by Crotti et al. (2010) also has broader implications for analytical chemistry, particularly in the electrospray MS-based characterization of beta-carbolines. Their work underscores the importance of accurate mass spectrometry methods for studying heterocyclic compounds like 9H-pyrido[3,4-b]indole (Crotti et al., 2010).

Safety And Hazards

Safety information for 9H-pyrido[3,4-b]indole-1-carbaldehyde indicates that it should be handled with caution. It has been classified with the signal word “Warning” and hazard statement H302, indicating that it may be harmful if swallowed .

properties

IUPAC Name

9H-pyrido[3,4-b]indole-1-carbaldehyde
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H8N2O/c15-7-11-12-9(5-6-13-11)8-3-1-2-4-10(8)14-12/h1-7,14H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CHQBGSRZQLMDEX-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C3=C(N2)C(=NC=C3)C=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H8N2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10415722
Record name 9H-pyrido[3,4-b]indole-1-carbaldehyde
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10415722
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

196.20 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

9H-pyrido[3,4-b]indole-1-carbaldehyde

CAS RN

20127-63-3
Record name 20127-63-3
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=149850
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name 9H-pyrido[3,4-b]indole-1-carbaldehyde
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10415722
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods

Procedure details

To a stirred solution of ethyl-9H-pyrido[3,4-b]indole-1-carboxylate, 1, (1.26 g, 5.24 mmol) in CH2Cl2 (50 mL) was added a DIBAL-H solution (1.0 M in toluene; 36.0 mL, 36.71 mmol) at −50° C. The mixture was stirred at −50° C. for 10 min and quenched by sequential addition of methanol (14.0 mL) and 10% NaOH (10 mL) at −50° C. Then the mixture was stirred at ambient temperature for an additional 1 h. The precipitates were removed by filtration through Celite and washed with CHCl3-methanol (10:1). The combined filtrates were washed with brine, dried over sodium sulfate and concentrated under reduced pressure. The product was purified by chromatography on silica gel (2-20% methanol/CH2Cl2) to afford 0.46 g (45% yield) of β-carboline-1-carbaldehyde, 2: 1H NMR (400 MHz, CDCl3) δ 10.33 (s, 1H), 10.04 (bs, 1H), 8.63 (d, J=5.2 Hz, 1H), 8.18-8.15 (m, 2H), 7.64-7.57 (m, 2H), 7.35 (dt, J=1.6, 7.6 Hz, 1H); ESI+ MS: m/z (rel intensity) 197.0 (100, [M+H]+).
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
36 mL
Type
reactant
Reaction Step One
Quantity
50 mL
Type
solvent
Reaction Step One

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
12
Citations
S Sharma, V Singh - Journal of Heterocyclic Chemistry, 2020 - Wiley Online Library
Over the last decade, the synthetic chemist's community has attracted attention towards aldo‐x precursors due to their versatility to afforded variety of heterocyclic frameworks. The aldo‐…
Number of citations: 2 onlinelibrary.wiley.com
D Singh, V Kumar, N Devi, CC Malakar… - Advanced Synthesis …, 2017 - Wiley Online Library
Due to significant activity profile and natural abundance of β‐carboline containing alkaloids, β‐carboline N‐fused imidazole derivatives were designed and iodine assisted efficient …
Number of citations: 39 onlinelibrary.wiley.com
M Singh, Vaishali, R Jamra, Deepika, S Kumar… - …, 2022 - Wiley Online Library
A simple and efficient iodine catalysed protocol has been unfolded for the synthesis of novel β‐carboline C1‐linked α‐amino amidines via one‐pot assembly of 1‐formyl β‐carbolines (…
M Singh, P Awasthi, V Singh - European Journal of Organic …, 2020 - Wiley Online Library
A Simple, convenient and highly efficient I 2 ‐catalysed approach has been unfolded towards the synthesis of highly fluorescent β‐carboline C‐1(3)‐tethered thiazolo[4,5‐c]carbazoles, …
M Singh, R Jamra, S Mehra, S Rattan… - Asian Journal of …, 2021 - Wiley Online Library
A transition metal‐free, base‐mediated efficient synthesis of novel β‐carboline C1(3) tethered triazines has been accomplished by using β‐carboline alkaloid; Kumujian C as a template …
Number of citations: 4 onlinelibrary.wiley.com
M Singh, S Kumar, R Jamra, SK Pandey, V Singh - Tetrahedron, 2020 - Elsevier
A simple and efficient metal-free methodology is presented to access fluorescent β-carboline tethered pyrido(2,3-c)carbazole derivatives (Nitramarine analogues) via A 3 -coupling of 1-…
Number of citations: 8 www.sciencedirect.com
G Ward, CL Liotta, R Krishnamurthy… - The Journal of Organic …, 2018 - ACS Publications
The diester derivative of dihydroxyfumaric acid (DHF) has been used exclusively as an electrophile in organic synthesis. However, the synthetic utility of DHF’s nucleophilic reactivity, …
Number of citations: 9 pubs.acs.org
L Yi, YT He, S Tan, LV White, P Lan… - The Journal of …, 2022 - ACS Publications
The readily prepared and vinylated β-carboline 11 has been converted over one or two steps into compounds 1–5, the structures assigned to the recently reported marine natural …
Number of citations: 1 pubs.acs.org
S Hutait, V Singh, S Batra - 2010 - Wiley Online Library
The synthesis of dihydroquinoline‐fused canthines by intramolecular aza‐Diels–Alder reaction between N‐prenylated 1‐formyl‐9H‐β‐carbolines and substituted anilines in the …
B Ravinaik, D Ramachandran… - Russian journal of …, 2019 - Springer
A novel series of β-carboline linked amide derivatives is synthesized. The compounds are screened for their anticancer activity against MCF-7 (breast), A549 (lung), Colo-205 (colon), …
Number of citations: 9 link.springer.com

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